molecular formula C13H21Cl2N3O B6214981 N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride CAS No. 2030880-01-2

N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride

Cat. No.: B6214981
CAS No.: 2030880-01-2
M. Wt: 306.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzamide group linked to a piperazine ring via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride typically involves the reaction of N-methylpiperazine with a benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperazine
  • 4-methylpiperazine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is unique due to its specific structure, which combines a benzamide group with a piperazine ring. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

CAS No.

2030880-01-2

Molecular Formula

C13H21Cl2N3O

Molecular Weight

306.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.